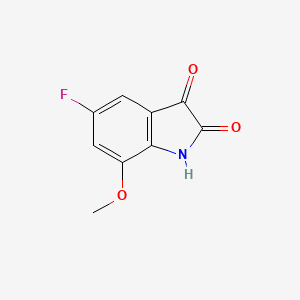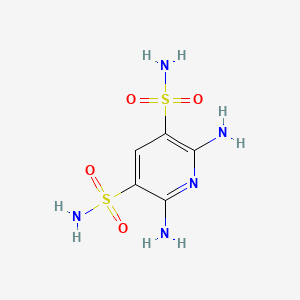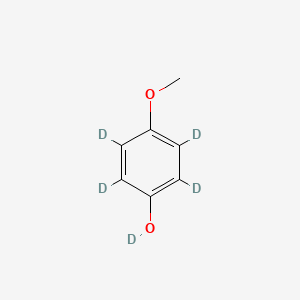
4-Methoxyphenol-2,3,5,6-D4,OD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenol-2,3,5,6-D4,OD is a deuterated form of 4-Methoxyphenol, also known as Mequinol. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium can influence the physical and chemical properties of the compound, making it useful in various scientific applications, particularly in research involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxyphenol-2,3,5,6-D4,OD can be synthesized through the deuteration of 4-Methoxyphenol. The process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the reaction of 4-Methoxyphenol with deuterated water (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents and maintain the necessary reaction conditions. The process is designed to ensure high purity and yield of the deuterated compound, which is essential for its use in research and analytical applications.
化学反应分析
Types of Reactions
4-Methoxyphenol-2,3,5,6-D4,OD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used
科学研究应用
4-Methoxyphenol-2,3,5,6-D4,OD is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized as a stabilizer for chlorinated hydrocarbons and as an inhibitor for acrylic monomers.
作用机制
The mechanism of action of 4-Methoxyphenol-2,3,5,6-D4,OD involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The deuterium atoms in the compound can also influence its metabolic stability and bioavailability, making it a valuable tool in pharmacological research.
相似化合物的比较
4-Methoxyphenol-2,3,5,6-D4,OD can be compared with other similar compounds such as:
4-Methoxyphenol (Mequinol): The non-deuterated form, commonly used in dermatology and organic chemistry.
Hydroquinone: A related compound with similar antioxidant properties but different applications.
Guaiacol: Another phenolic compound with a methoxy group, used in flavor and fragrance industries.
The uniqueness of this compound lies in its deuterated nature, which enhances its stability and allows for precise isotopic labeling in research applications.
属性
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVVBRKAWDGAB-MDXQMYCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
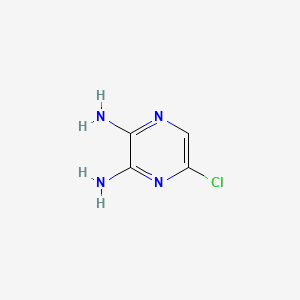

![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)
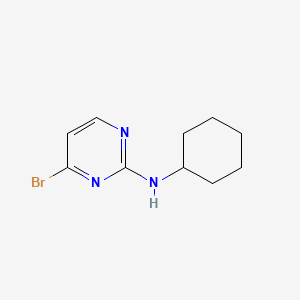
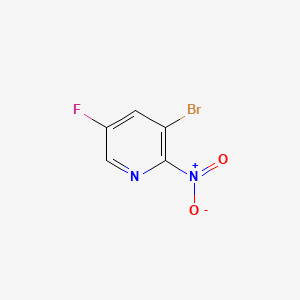

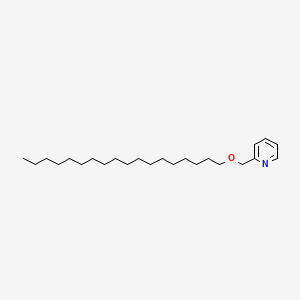
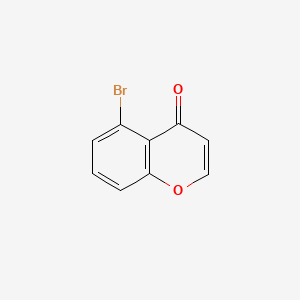
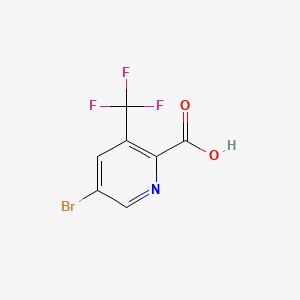
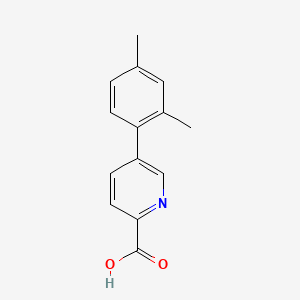
![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)

